(2R,3R)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate
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Overview
Description
(2R,3R)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate is a chiral nitrogen-containing heterocyclic compound. It belongs to the class of imidazoquinazolinium salts, which are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The compound’s unique structure, featuring a mesityl group and two phenyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-(2,4,6-trimethylphenyl)-N-(quinolin-2-ylmethyl)acetamide as a precursor, which undergoes cyclization in the presence of phosphorus oxychloride (POCl3) to form the desired imidazoquinazolinium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the mesityl or phenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds.
Scientific Research Applications
(2R,3R)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antitumor activities.
Mechanism of Action
The mechanism of action of (2R,3R)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, or interact with biological macromolecules, such as enzymes and receptors, to exert its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2,3-Diphenyl-6-(2,4,6-trimethylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolinium tetrafluoroborate
- (2R,3R)-2,3-Diphenyl-6-(2,6-diisopropylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolinium tetrafluoroborate
Uniqueness
(2R,3R)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in asymmetric synthesis and catalysis, where precise control over stereochemistry is crucial .
Properties
Molecular Formula |
C31H28BF4N3 |
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Molecular Weight |
529.4 g/mol |
IUPAC Name |
2,3-diphenyl-6-(2,4,6-trimethylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolin-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C31H28N3.BF4/c1-21-18-22(2)29(23(3)19-21)33-20-34-30(25-14-8-5-9-15-25)28(24-12-6-4-7-13-24)32-31(34)26-16-10-11-17-27(26)33;2-1(3,4)5/h4-20,28,30H,1-3H3;/q+1;-1 |
InChI Key |
OMCWIJOQCQLKEZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(C(N=C3C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
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